BenchChemオンラインストアへようこそ!

2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

CYP450 inhibition drug metabolism flavone probe

This compound is a highly selective CYP2A6 inhibitor (IC50 51 nM, >3,500-fold selectivity over CYP3A4). Its 2-chlorobenzamide moiety enables halogen bonding interactions absent in the unsubstituted analog (CAS 742073-56-9). With comprehensive CYP inhibition data across nine isoforms, it serves as an internal reference standard for ADME screening and SAR studies. Ideal for smoking cessation research and CYP2A6 probe development.

Molecular Formula C22H14ClNO3
Molecular Weight 375.81
CAS No. 923156-81-4
Cat. No. B2742537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
CAS923156-81-4
Molecular FormulaC22H14ClNO3
Molecular Weight375.81
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C22H14ClNO3/c23-18-9-5-4-8-16(18)22(26)24-15-10-11-20-17(12-15)19(25)13-21(27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26)
InChIKeyMJFDDOSYOSQLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923156-81-4): Chromen-4-one Benzamide Procurement Baseline


2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic chromen-4-one (flavone) derivative bearing a 2-chlorobenzamide substituent at the 6-position, with molecular formula C22H14ClNO3 and molecular weight 375.8 g/mol [1]. The compound has been evaluated in vitro for cytochrome P450 inhibition across multiple human liver microsomal isoforms, with IC50 values ranging from 51 nM (CYP2A6) to >180 μM (CYP3A4) [2]. Its computed physicochemical profile—XLogP3 of 5.4, topological polar surface area of 55.4 Ų, and a single hydrogen bond donor—places it in a favorable drug-like chemical space for cell-permeable probe development [1].

Why 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide Cannot Be Replaced by Generic Chromen-4-one Benzamides


The presence of a 2-chloro substituent on the benzamide ring of 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide introduces both steric and electronic perturbations that alter molecular recognition, metabolic stability, and CYP inhibition selectivity relative to the unsubstituted parent compound N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 742073-56-9, MW 341.4) [1]. The chlorine atom increases molecular weight by ~34 Da, elevates lipophilicity (XLogP3 shift of approximately +0.5 to +0.8 units estimated by fragment-based contribution), and can engage in halogen bonding with target protein residues—a binding mode unavailable to the non-halogenated analog [2]. These molecular-level differences are expected to translate into quantifiably distinct CYP inhibition profiles, cellular permeability, and target engagement, making simple substitution of the unsubstituted or 4-methyl analog (CAS 923250-62-8) scientifically unjustifiable without direct comparative data.

Quantitative Differential Evidence for 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide vs. Closest Chromen-4-one Benzamide Analogs


CYP2A6 Inhibition Potency: 2-Chloro Derivative vs. Unsubstituted Benzamide Analog

2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide inhibits CYP2A6 in human liver microsomes with an IC50 of 51 nM using coumarin as substrate [1]. Although a direct head-to-head comparison under identical assay conditions is not available for the unsubstituted analog N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, the 2-chloro substitution is expected to enhance CYP2A6 affinity relative to the unsubstituted parent based on the known preference of the CYP2A6 active site for lipophilic, planar aromatic ligands with halogen substituents [2].

CYP450 inhibition drug metabolism flavone probe

CYP Isoform Selectivity Profile: Differential Inhibition Across 9 Human CYP Enzymes

In a panel of nine human CYP isoforms assayed in human liver microsomes, 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide exhibits a selectivity window of >3,500-fold between its most potently inhibited isoform (CYP2A6, IC50 = 51 nM) and the least inhibited isoform (CYP3A4, IC50 = 181,000 nM) [1]. Intermediate potency is observed against CYP2C19 (IC50 = 260 nM) and CYP2E1 (IC50 = 920 nM). In contrast, the close analog 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923250-62-8) has no publicly reported CYP inhibition panel data, precluding quantitative comparison [2].

CYP selectivity drug-drug interaction ADME profiling

Computed Lipophilicity and Permeability: 2-Chloro vs. Unsubstituted Chromen-4-one Benzamide

The computed XLogP3 of 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is 5.4, reflecting the contribution of the 2-chlorophenyl moiety [1]. By comparison, the unsubstituted analog N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 742073-56-9) has a computed XLogP3 of approximately 4.6 (estimated from the parent structure lacking the chlorine atom) [2]. This difference of ~0.8 log units corresponds to an approximately 6-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane permeability and potentially improve intracellular target engagement for the 2-chloro derivative.

lipophilicity cell permeability drug-likeness

Hydrogen Bond Donor/Acceptor Topology: Implications for Target Binding Specificity

2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide possesses 1 hydrogen bond donor (the benzamide NH) and 3 hydrogen bond acceptors (chromen-4-one carbonyl, benzamide carbonyl, and chromene ring oxygen), with a topological polar surface area of 55.4 Ų [1]. The chlorine atom at the 2-position of the benzamide ring introduces a sigma-hole that can form halogen bonds with backbone carbonyl oxygens or π-systems in protein binding sites—an interaction geometrically inaccessible to the unsubstituted analog [2]. This halogen bonding capacity provides a structurally unique pharmacophoric feature that can differentiate binding poses, selectivity, and residence time at target proteins.

molecular recognition binding specificity medicinal chemistry optimization

Recommended Research and Industrial Application Scenarios for 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923156-81-4)


CYP2A6 Chemical Probe Development for Nicotine Metabolism Studies

With a CYP2A6 IC50 of 51 nM in human liver microsomes and >3,500-fold selectivity over CYP3A4 [1], 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide serves as an entry point for developing selective CYP2A6 inhibitors. CYP2A6 is the primary enzyme responsible for nicotine metabolism, and selective inhibitors are sought for smoking cessation research and for reducing tobacco-related carcinogen activation. The compound's favorable lipophilicity (XLogP3 = 5.4) supports cell permeability for hepatocyte-based assays [2].

Structure-Activity Relationship (SAR) Expansion of Flavone-Based CYP Inhibitors

The 2-chlorobenzamide motif of this compound distinguishes it from other chromen-4-one-based CYP inhibitors that typically bear substitutions on the chromenone core rather than the benzamide ring. Researchers conducting SAR campaigns on flavone CYP inhibitors can use this compound as a reference for exploring the impact of benzamide-ring halogenation on isoform selectivity and metabolic stability, leveraging the available nine-isoform CYP inhibition panel data [1].

Halogen Bonding-Driven Fragment-Based or Structure-Based Drug Design

The 2-chlorobenzamide moiety provides a halogen bond donor that is absent in the unsubstituted analog N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide [1]. Structural biology groups solving co-crystal structures of this compound with target proteins can exploit the chlorine atom's sigma-hole to achieve binding poses and affinity gains not attainable with the non-halogenated parent, potentially guiding fragment elaboration or scaffold hopping strategies [2].

ADME/Tox Profiling Reference Standard for Chromen-4-one Compound Libraries

This compound's comprehensive CYP inhibition dataset across nine human liver microsomal isoforms [1], combined with its well-defined physicochemical properties (MW 375.8, TPSA 55.4 Ų, XLogP3 5.4) [2], makes it suitable as an internal reference standard for ADME screening laboratories evaluating chromen-4-one-based compound libraries. Its intermediate lipophilicity and CYP selectivity profile provide a benchmark against which newly synthesized analogs can be quantitatively compared.

Quote Request

Request a Quote for 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.